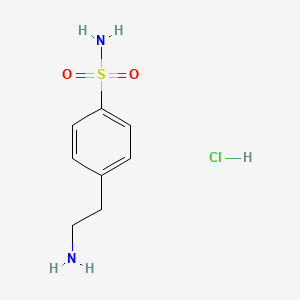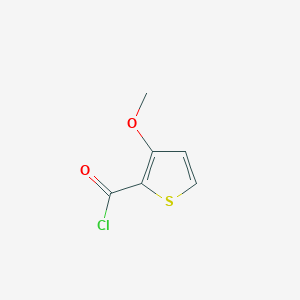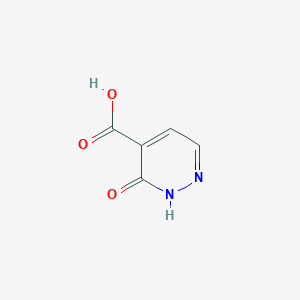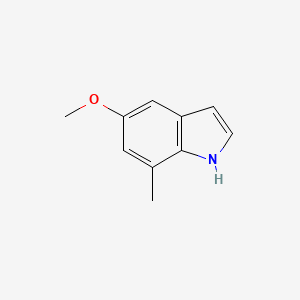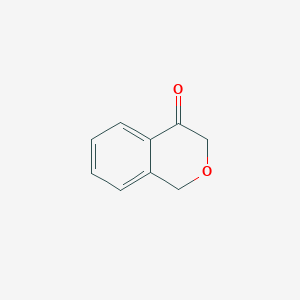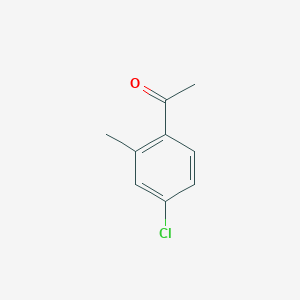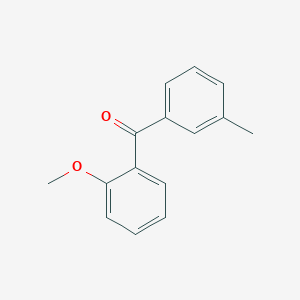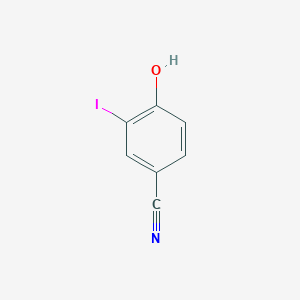
4-羟基-3-碘苯甲腈
概述
描述
4-Hydroxy-3-iodobenzonitrile is an organic compound with the molecular formula C7H4INO It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the fourth position and an iodine atom at the third position
科学研究应用
4-Hydroxy-3-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
安全和危害
The compound is labeled with the GHS07 pictogram. The hazard statements include H302, which means it’s harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2 and CYP3A4 . The compound’s lipophilicity (Log Po/w) is 1.69 .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
生化分析
Biochemical Properties
4-Hydroxy-3-iodobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as cytochrome P450 1A2 and cytochrome P450 3A4, which are involved in the metabolism of various substrates . The interaction between 4-Hydroxy-3-iodobenzonitrile and these enzymes is primarily through binding to the active sites, leading to enzyme inhibition. This compound also exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a potential candidate for drug development .
Cellular Effects
4-Hydroxy-3-iodobenzonitrile has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell signaling pathways by inhibiting specific enzymes, leading to altered cellular responses. Additionally, 4-Hydroxy-3-iodobenzonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes . These effects on cellular processes highlight the potential of 4-Hydroxy-3-iodobenzonitrile as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-3-iodobenzonitrile involves its interaction with various biomolecules, including enzymes and proteins. It exerts its effects primarily through enzyme inhibition, where it binds to the active sites of target enzymes, preventing their normal function . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, 4-Hydroxy-3-iodobenzonitrile can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-3-iodobenzonitrile have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at temperatures between 2-8°C . Over time, 4-Hydroxy-3-iodobenzonitrile may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-3-iodobenzonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, 4-Hydroxy-3-iodobenzonitrile can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Hydroxy-3-iodobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which catalyze its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding the metabolic pathways of 4-Hydroxy-3-iodobenzonitrile is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Hydroxy-3-iodobenzonitrile within cells and tissues are facilitated by specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, indicating its potential for systemic distribution . Additionally, 4-Hydroxy-3-iodobenzonitrile can interact with various transporters, influencing its localization and accumulation within specific tissues and cellular compartments .
Subcellular Localization
4-Hydroxy-3-iodobenzonitrile is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its activity and function, as it allows 4-Hydroxy-3-iodobenzonitrile to interact with target biomolecules and modulate cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-iodobenzonitrile typically involves the iodination of 4-cyanophenol. One common method includes the following steps:
Starting Material: 4-cyanophenol.
Reagents: Potassium iodide and iodine chips.
Reaction Conditions: The reaction is carried out in the presence of concentrated ammonium hydroxide at room temperature.
Procedure: In a round-bottom flask, 4-cyanophenol is dissolved in concentrated ammonium hydroxide. A solution of potassium iodide and iodine chips in water is then added quickly.
Industrial Production Methods
Industrial production of 4-Hydroxy-3-iodobenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
化学反应分析
Types of Reactions
4-Hydroxy-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: 4-Iodo-3-cyanobenzaldehyde or 4-Iodo-3-cyanobenzoic acid.
Reduction Products: 4-Hydroxy-3-iodobenzene.
相似化合物的比较
Similar Compounds
4-Hydroxybenzonitrile: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Iodobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Cyanophenol: The precursor in the synthesis of 4-Hydroxy-3-iodobenzonitrile, lacks the iodine substituent.
Uniqueness
4-Hydroxy-3-iodobenzonitrile is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and research.
属性
IUPAC Name |
4-hydroxy-3-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONDNGLTPLRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449744 | |
| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2296-23-3 | |
| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


